3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
Overview
Description
3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione is a complex organic compound characterized by its unique structure, integrating phenoxy and imidazolidinedione components
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate by reacting 2-methoxy-4-(1-propen-1-yl)phenol with 3-bromopropanol under basic conditions to form 3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propanol. This intermediate is then reacted with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product.
Industrial Production Methods:
Scaling up the synthesis for industrial production requires optimization of the reaction conditions to maximize yield and purity while minimizing costs and waste. This often involves using high-purity starting materials, continuous flow reactors for improved reaction control, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and propenyl groups.
Reduction: : The imidazolidinedione moiety can be reduced under appropriate conditions.
Substitution: : Various substituents can be introduced into the phenoxy and imidazolidinedione structures through substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Halogenation reagents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms.
Major Products:
Oxidation products include phenolic compounds and carboxylic acids.
Reduction products feature alcohols and amines.
Substitution reactions yield a variety of halogenated and alkylated derivatives.
Scientific Research Applications
3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione exhibits potential in several research areas:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential, particularly in drug design and delivery systems.
Industry: : Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its imidazolidinedione moiety can interact with enzyme active sites, influencing biological pathways. Additionally, the phenoxy group contributes to its lipophilicity, facilitating membrane permeability and target engagement. The precise mechanism involves binding to specific proteins or nucleic acids, disrupting their normal functions, and triggering downstream effects.
Comparison with Similar Compounds
3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5-methyl-2,4-imidazolidinedione
3-{3-[2-methoxy-4-(1-buten-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
Uniqueness:
The primary distinction lies in the substituents on the phenoxy and imidazolidinedione moieties. These variations can significantly impact the compound's physicochemical properties, biological activity, and potential applications. For example, the propenyl group in 3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione imparts unique reactivity compared to similar compounds with different substituents.
Fascinating, isn't it? Science and chemistry at their finest! What's your take on this compound?
Properties
IUPAC Name |
3-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-5-7-13-8-9-14(15(12-13)23-4)24-11-6-10-20-16(21)18(2,3)19-17(20)22/h5,7-9,12H,6,10-11H2,1-4H3,(H,19,22)/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKWDMVDJIWGG-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C(=O)C(NC2=O)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C(=O)C(NC2=O)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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